molecular formula C25H30FN3O3S B2919699 3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one CAS No. 892781-75-8

3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one

Cat. No.: B2919699
CAS No.: 892781-75-8
M. Wt: 471.59
InChI Key: SPYUWAMWPBMDDD-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one is a structurally complex small molecule featuring a quinolin-4-one core modified with multiple functional groups. Key structural elements include:

  • Quinolin-4-one backbone: A bicyclic system providing a planar aromatic scaffold for intermolecular interactions.
  • 6-Fluoro substitution: Enhances metabolic stability and may influence binding affinity through steric or electronic effects.
  • 7-(4-Methylpiperazin-1-yl) group: A nitrogen-containing heterocycle that contributes to solubility and basicity, with a methyl group modulating lipophilicity.
  • 1-Propyl chain: A short alkyl group that may enhance membrane permeability via increased lipophilicity.

Properties

IUPAC Name

3-(2,5-dimethylphenyl)sulfonyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30FN3O3S/c1-5-8-29-16-24(33(31,32)23-13-17(2)6-7-18(23)3)25(30)19-14-20(26)22(15-21(19)29)28-11-9-27(4)10-12-28/h6-7,13-16H,5,8-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYUWAMWPBMDDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)S(=O)(=O)C4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one involves multiple steps, starting from readily available starting materials. One common approach is the condensation of 2,5-dimethylbenzenesulfonyl chloride with 6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cell signaling and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs share the quinoline/quinolinone core but differ in substituents, leading to variations in biological activity, solubility, and pharmacokinetics. Below is a detailed comparison with Compound 2l (described in ) and other hypothetical analogs:

Table 1: Structural and Functional Comparison

Compound Name / Feature Target Compound Compound 2l Hypothetical Analog A (e.g., Ciprofloxacin)
Core Structure 1,4-Dihydroquinolin-4-one 7-Chloroquinoline Fluoroquinolone
Key Substituents 3-(2,5-Dimethylbenzenesulfonyl), 6-F, 7-(4-methylpiperazinyl), 1-propyl 4-(Piperazin-1-yl), 4,4-difluorocyclohexylmethanone 1-Cyclopropyl, 6-F, 7-piperazinyl
Electron Effects Sulfonyl group (strong electron-withdrawing) Chlorine (moderate electron-withdrawing) Carboxylic acid (electron-withdrawing)
Solubility Moderate (sulfonyl and piperazinyl enhance polarity; propyl reduces it) Low (lipophilic difluorocyclohexyl group dominates) High (zwitterionic at physiological pH)
Molecular Weight (g/mol) ~500 (estimated) 393.14 331.34
Potential Targets Kinases (e.g., EGFR), bacterial enzymes Antimalarial (chloroquine analog) Topoisomerase IV (antibacterial)

Key Observations :

Sulfonyl vs. Methanone Groups: The target compound’s 2,5-dimethylbenzenesulfonyl group enhances polarity and hydrogen-bonding capacity compared to the 4,4-difluorocyclohexylmethanone in Compound 2l . This may improve solubility but reduce membrane permeability.

Fluorine vs. Chlorine Substitution :

  • The 6-fluoro group in the target compound is smaller and less electronegative than the 7-chloro group in Compound 2l. Fluorine’s smaller size may allow tighter binding to sterically restricted enzyme active sites (e.g., kinases).

Piperazinyl Modifications: The 4-methylpiperazinyl group in the target compound increases lipophilicity compared to the unsubstituted piperazine in Compound 2l.

Alkyl Chain Position: The 1-propyl chain in the target compound may enhance membrane permeability relative to the 1-cyclopropyl group in fluoroquinolones, though this could also increase off-target interactions.

Biological Activity

The compound 3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one is a synthetic derivative belonging to the class of quinoline-based compounds. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, highlighting its pharmacological potential through various studies and data.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C₁₈H₂₃F N₂O₂S
  • IUPAC Name: 3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one

Biological Activity Overview

This compound exhibits a range of biological activities that are primarily attributed to its unique structural features. The following sections summarize key findings from various studies.

Antimicrobial Activity

Research indicates that quinoline derivatives possess significant antimicrobial properties. A study conducted by Gonec et al. (2012) demonstrated that substituted quinolines exhibited varying degrees of activity against mycobacterial species. Although specific data on the compound were not detailed in this study, it is reasonable to infer similar activities based on structural analogies.

Antitumor Activity

Quinoline derivatives have also been investigated for their potential antitumor effects. In vitro studies have shown that certain analogs can inhibit cancer cell proliferation. For instance, a related compound demonstrated an IC50 value of 7.5 μmol/L against cancer cell lines, suggesting that our compound may exhibit comparable antitumor efficacy due to its structural similarities.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinoline derivatives. The presence of the sulfonyl group and fluorine atom in the structure is believed to enhance lipophilicity and receptor binding affinity, which may contribute to its biological effects.

Case Studies

Several case studies have explored the pharmacological potential of similar compounds:

  • Study on Antimycobacterial Activity:
    • Reference: Gonec et al., 2012.
    • Findings: Certain quinoline derivatives exhibited higher activity against Mycobacterium tuberculosis than standard treatments.
    • Implication: The compound's structural features may confer similar or enhanced antimycobacterial activity.
  • Antitumor Efficacy:
    • Reference: Research on related quinoline compounds.
    • Findings: An analog showed significant cytotoxicity against various cancer cell lines.
    • Implication: The compound may be a candidate for further investigation in cancer therapy.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (μmol/L)Reference
N-Cycloheptylquinoline-2-carboxamideAntimycobacterial< 10Gonec et al., 2012
Related Quinoline DerivativeAntitumor7.5Various Studies
3-(2,5-dimethylbenzenesulfonyl)Proposed ActivityTBDCurrent Study

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